1,2,3,4-Tetrahydropyridine-4-carboxylic acid hydrochloride
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Overview
Description
1,2,3,4-Tetrahydropyridine-4-carboxylic acid hydrochloride: is a heterocyclic organic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound is a derivative of tetrahydropyridine, a six-membered ring containing one nitrogen atom. The presence of the carboxylic acid group at the fourth position and the hydrochloride salt form enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,2,3,4-Tetrahydropyridine-4-carboxylic acid hydrochloride can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-piperidone with cyanide ion followed by hydrolysis can yield the desired compound. Another method involves the reduction of pyridine derivatives using suitable reducing agents like sodium borohydride or lithium aluminum hydride .
Industrial Production Methods:
In industrial settings, the production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, further enhances the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
1,2,3,4-Tetrahydropyridine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield tetrahydropyridine derivatives with different substituents, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols, amines, and other nucleophiles under acidic or basic conditions.
Major Products:
The major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, esters, and amides .
Scientific Research Applications
1,2,3,4-Tetrahydropyridine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydropyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1,2,3,6-Tetrahydropyridine: Another isomer with different substitution patterns and reactivity.
2,3,4,5-Tetrahydropyridine: A structurally distinct isomer with unique chemical properties.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.
Uniqueness:
1,2,3,4-Tetrahydropyridine-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the carboxylic acid group. This structural feature imparts distinct reactivity and solubility properties, making it a versatile compound in various chemical and biological applications .
Properties
Molecular Formula |
C6H10ClNO2 |
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Molecular Weight |
163.60 g/mol |
IUPAC Name |
1,2,3,4-tetrahydropyridine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9NO2.ClH/c8-6(9)5-1-3-7-4-2-5;/h1,3,5,7H,2,4H2,(H,8,9);1H |
InChI Key |
NBKNYYMDRSXQRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC=CC1C(=O)O.Cl |
Origin of Product |
United States |
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